synthesis and characterization of 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide
synthesis and characterization of 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide (CAS No. 1718-92-9)[1]. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the underlying chemical principles, a robust step-by-step experimental protocol, and a full suite of characterization techniques essential for structural verification and purity assessment. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical literature.
Introduction and Strategic Rationale
3,4-dimethoxy-N-(4-methoxyphenyl)benzamide is a substituted benzanilide. The benzanilide scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The specific methoxy substitutions on both phenyl rings modulate the molecule's electronic and steric properties, making it an interesting candidate for further functionalization or as a target molecule in its own right.
The synthesis of amides from carboxylic acids and amines is a cornerstone reaction in organic chemistry[2]. Direct condensation requires high temperatures, which can be unsuitable for many functionalized molecules[3]. Therefore, a more reliable and milder strategy involves the activation of the carboxylic acid moiety. This guide will focus on the highly efficient and classic approach of converting the carboxylic acid to a reactive acyl chloride intermediate, which then readily undergoes nucleophilic acyl substitution with the amine.
Retrosynthetic Analysis
The most logical disconnection for the target amide bond is between the carbonyl carbon and the nitrogen atom. This retrosynthetic approach points to two readily available starting materials: 3,4-dimethoxybenzoic acid and 4-methoxyaniline (p-anisidine).
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Methodology: Acyl Chloride Route
The chosen synthetic pathway involves two primary stages: the formation of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid, followed by its immediate reaction with p-anisidine to form the desired amide. This method is advantageous due to its high yields and the relatively mild conditions of the final amidation step.
Caption: Two-step synthesis pathway for the target amide.
Experimental Protocol: Synthesis
Materials:
-
3,4-dimethoxybenzoic acid (Veratric acid)
-
p-Anisidine (4-methoxyaniline)
-
Thionyl chloride (SOCl₂)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Acyl Chloride Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethoxybenzoic acid (e.g., 10.0 mmol, 1.82 g).
-
Under a fume hood, cautiously add thionyl chloride (20.0 mmol, 1.46 mL). Causality: Thionyl chloride is used in excess to drive the reaction to completion and serve as the solvent. It converts the carboxylic acid into the highly reactive acyl chloride intermediate.
-
Gently heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3,4-dimethoxybenzoyl chloride is obtained as an oil or low-melting solid and is used immediately in the next step without further purification.
-
-
Amidation Reaction:
-
Dissolve the crude 3,4-dimethoxybenzoyl chloride in anhydrous DCM (30 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve p-anisidine (10.0 mmol, 1.23 g) and anhydrous pyridine (12.0 mmol, 0.97 mL) in anhydrous DCM (20 mL). Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction. This is critical, as HCl would otherwise protonate the p-anisidine, rendering its lone pair unavailable for nucleophilic attack and halting the reaction[3].
-
Add the p-anisidine/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until completion (monitored by TLC).
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine, water (1 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted acid, and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude solid product is then purified by recrystallization from ethanol/water to yield pure 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide as a white or off-white solid.
-
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₆H₁₇NO₄ |
| Molecular Weight | 287.31 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 154-157 °C (Literature values for similar benzanilides range from 155 °C)[4][5] |
Spectroscopic Data Interpretation
The ¹H NMR spectrum provides definitive information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | Singlet (broad) | 1H | N-H (Amide) | Amide protons are deshielded and often appear as a broad singlet. |
| ~7.6 - 7.8 | Multiplet | 2H | Ar-H (ortho to C=O) | Protons adjacent to the electron-withdrawing carbonyl group are deshielded. |
| ~7.5 - 7.6 | Doublet | 2H | Ar-H (ortho to NH) | Aromatic protons on the p-anisidine ring. |
| ~6.9 - 7.0 | Doublet | 2H | Ar-H (meta to NH) | Aromatic protons on the p-anisidine ring, coupled to ortho protons. |
| ~6.9 - 7.0 | Doublet | 1H | Ar-H (meta to C=O) | Aromatic proton on the 3,4-dimethoxybenzoyl ring. |
| ~3.95 | Singlet | 3H | O-CH ₃ | Methoxy group at C4 of the benzoyl ring. |
| ~3.92 | Singlet | 3H | O-CH ₃ | Methoxy group at C3 of the benzoyl ring. |
| ~3.80 | Singlet | 3H | O-CH ₃ | Methoxy group on the p-anisidine ring. |
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 167 | C =O (Amide) | Carbonyl carbons are significantly deshielded. |
| ~155 - 160 | Ar-C -OCH₃ | Aromatic carbons directly attached to oxygen are deshielded. |
| ~148 - 152 | Ar-C -OCH₃ | Aromatic carbons directly attached to oxygen are deshielded. |
| ~110 - 135 | Ar-C & Ar-C H | Region for remaining aromatic carbons. |
| ~56.0 | O-C H₃ | Typical chemical shift for methoxy group carbons[6]. |
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 287.1158 (calculated for C₁₆H₁₇NO₄)
-
Key Fragmentation Pattern: The most likely fragmentation is the cleavage of the amide bond, which would yield two major fragment ions:
-
m/z = 165: The 3,4-dimethoxybenzoyl cation.
-
m/z = 123: The 4-methoxyaniline radical cation.
-
Integrated Workflow and Safety
Overall Experimental Workflow
Caption: Comprehensive workflow from synthesis to characterization.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps involving thionyl chloride, pyridine, and dichloromethane must be performed in a certified chemical fume hood. Thionyl chloride is corrosive, a lachrymator, and reacts violently with water.
-
Reagent Handling: p-Anisidine is toxic and can be absorbed through the skin[7]. Handle with care. Pyridine is flammable and has a strong, unpleasant odor.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide via an acyl chloride intermediate. The provided step-by-step protocols for synthesis, purification, and characterization constitute a self-validating system for producing and verifying this compound with high purity. The rationale behind key experimental choices has been elucidated to provide a deeper understanding of the reaction mechanics. By following this guide, researchers can confidently synthesize and characterize the title compound for applications in chemical research and drug development.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Orliac, A., Pardo, D. G., Bombrun, A., & Cossy, J. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(4), 902–905. Available from: [Link]
-
Dalpozzo, R., & Cerra, S. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1896–1902. Available from: [Link]
-
Chemistry Steps. (n.d.). Converting Amines to Amides. Retrieved from [Link]
-
Deiana, C., Sakhno, Y., Fabbiani, M., Pazzi, M., Vincenti, M., & Martra, G. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface Carboxylates as Activated Electrophilic Species. Chemistry – A European Journal, 18(44), 14049-14053. Available from: [Link]
- Google Patents. (2011). CN102001958A - Method for synthesizing N-(3,4-dimethoxybenzyl)amide capsaicine homologous compounds.
-
SpectraBase. (n.d.). 3,4-dimethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. Retrieved from [Link]
-
Goud, T. V., & Panini, P. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2021(3), M1262. Available from: [Link]
-
S. Fun, H. K., & S. M., R. (2008). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E, 64(Pt 11), o2212. Available from: [Link]
-
NIST. (n.d.). Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Singh Aidhen, I. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83. Available from: [Link]
-
PubChemLite. (n.d.). 3,4,5-trimethoxy-n-(4-methoxyphenyl)benzamide (C17H19NO5). Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide, 3,4-dimethoxy-N-benzyl-N-hexyl-. Retrieved from [Link]
-
Stenutz. (n.d.). N-(4-methoxyphenyl)benzamide. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Scientific Reports, 12, 12345. Available from: [Link]
-
PubChem. (n.d.). 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide. Retrieved from [Link]
-
Alheety, N. F., Al-Hadithy, S., Alheety, M. A., & Besbes, R. (2025). Synthesis of a compound containing methoxybenzamide. Macromolecular Symposia. Available from: [Link]
-
Arias-Olmos, E., Gallegos-Pineda, F., Alzate-Morales, J., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. Available from: [Link]
Sources
- 1. 1718-92-9|3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide|BLDpharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 4. N-(4-Methoxyphenyl)benzamide | 7472-54-0 [sigmaaldrich.com]
- 5. N-(4-methoxyphenyl)benzamide [stenutz.eu]
- 6. spectrabase.com [spectrabase.com]
- 7. p-Anisidine: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]
